molecular formula C7H12O B14437908 Hepta-4,6-dien-3-ol CAS No. 52276-09-2

Hepta-4,6-dien-3-ol

Cat. No.: B14437908
CAS No.: 52276-09-2
M. Wt: 112.17 g/mol
InChI Key: DJNZIOMNORCXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepta-4,6-dien-3-ol is a polyacetylene compound characterized by two conjugated double bonds at positions 4 and 6, along with a hydroxyl group at position 3. It is naturally produced by the fungus Gymnophilus spectabilis through the desaturation of saturated fatty acids . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its bioactivity is attributed to the presence of conjugated unsaturated bonds, which disrupt microbial membrane integrity .

Properties

CAS No.

52276-09-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-4,6-dien-3-ol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3,5-8H,1,4H2,2H3

InChI Key

DJNZIOMNORCXHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-4,6-dien-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound can be isolated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hepta-4,6-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hepta-4,6-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular membranes, affecting their fluidity and function. The presence of conjugated double bonds allows it to participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Polyacetylenic Derivatives

a. 7-Chloro-hepta-4,6-diyn-3-ol

  • Structure : Similar to hepta-4,6-dien-3-ol but replaces the diene system with diyne (C≡C–C≡C) and includes a chlorine substituent.
  • Source : Co-isolated with this compound from G. spectabilis .
  • Activity : Exhibits comparable antimicrobial potency, with the chlorine atom enhancing lipophilicity and membrane penetration .

b. 4,6-Heptadiyne-1,3-diol

  • Structure : Contains diyne bonds (positions 4,6) and hydroxyl groups at positions 1 and 3.
  • Source : Synthetic or fungal origin (exact source unspecified in evidence) .
  • Activity : Antimicrobial activity likely stems from diyne-induced membrane disruption, similar to this compound.
  • Key Difference : Additional hydroxyl groups may reduce volatility but increase solubility in aqueous environments.
Steroidal Analogs

Cholesta-4,6-dien-3-ol

  • Structure : A sterol with a hydroxyl group at C3 and conjugated double bonds at positions 4 and 6 on the steroid backbone.
  • Source : Isolated from marine organisms and red algae .
  • Activity: Strong antifungal activity against Cytospora sp. and P. Also inhibits BACE1, a target in Alzheimer’s disease .
  • Key Difference : The steroidal skeleton enables interactions with eukaryotic membrane proteins, differing from the linear polyacetylene mechanism of this compound.

a. (±)-4-(p-Tolylsulfinyl)octa-4,6-dien-3-ol

  • Structure : Features a sulfinyl group and extended carbon chain.
  • Source : Synthesized via metal-catalyzed epoxidation .
  • Key Difference : The sulfinyl group introduces chirality, enabling use in stereoselective reactions .

b. (4Z,6E)-1,5-Dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one

  • Structure: A curcuminoid with a dienone backbone and aromatic substituents.
  • Source : Derived from Curcuma longa (turmeric) .
  • Key Difference: The aromatic and dienone groups enable π-π stacking and hydrogen bonding, unlike the simpler dienol structure of this compound .
Ester Derivatives

(E)-Hepta-4,6-dienoic Acid Ethyl Ester

  • Structure: Ethyl ester of a conjugated dienoic acid.
  • Source : Synthetic .
  • Activity: Limited data, but esterification likely enhances volatility for applications in fragrances or organic synthesis.
  • Key Difference : Lacks a hydroxyl group, reducing polarity compared to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.